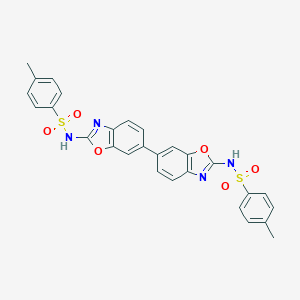
2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which are used to treat a variety of autoimmune diseases.
Mécanisme D'action
2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide works by inhibiting the activity of JAK enzymes. These enzymes play a critical role in the immune response by activating various signaling pathways that lead to the production of cytokines and other inflammatory mediators. By blocking the activity of JAK enzymes, this compound can help to reduce inflammation and alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can help to reduce the production of cytokines and other inflammatory mediators, which can lead to a reduction in inflammation. It can also help to reduce the proliferation of immune cells, which can help to prevent the progression of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide is that it has been extensively studied and has been shown to be effective in the treatment of autoimmune diseases. However, one of the limitations of this compound is that it can have significant side effects, particularly when used at high doses. Additionally, it may not be effective for all patients with autoimmune diseases.
Orientations Futures
There are a number of future directions for research on 2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide. One area of research is to develop more selective JAK inhibitors that can target specific JAK enzymes without affecting others. This could help to reduce the risk of side effects and improve the efficacy of these drugs. Another area of research is to explore the potential of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections. Finally, researchers are also exploring the potential of combining JAK inhibitors with other drugs to improve their efficacy in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide involves several steps. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-methylphenylamine to form the corresponding amine derivative. This is followed by the reaction of the amine with piperidine-1-carboxylic acid to form the piperidine-carboxamide derivative. The final step involves the chlorination of the benzene ring to form the final product.
Applications De Recherche Scientifique
2-chloro-N-(2-methylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a critical role in the immune response. By blocking the activity of these enzymes, this compound can help to reduce inflammation and alleviate the symptoms of these diseases.
Propriétés
Formule moléculaire |
C19H21ClN2O3S |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
2-chloro-N-(2-methylphenyl)-5-(piperidine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-7-3-4-8-17(14)21-26(24,25)18-13-15(9-10-16(18)20)19(23)22-11-5-2-6-12-22/h3-4,7-10,13,21H,2,5-6,11-12H2,1H3 |
Clé InChI |
CFTRRPKFNSILQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl |
SMILES canonique |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![1-[2-(2-{2-[2-oxo-3-(1-phenylvinyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethoxy}ethoxy)ethyl]-3-(1-phenylvinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B296086.png)
![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)





![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)
